

# A Comparative Review of LY2452473 (OPK-88004) Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical trial outcomes for **LY2452473**, also known as OPK-88004, a nonsteroidal selective androgen receptor modulator (SARM). The data presented is intended to offer an objective comparison with other therapeutic alternatives, supported by available experimental data.

#### Introduction to LY2452473

**LY2452473** is an orally bioavailable SARM designed to selectively target androgen receptors in anabolic tissues such as muscle and bone, while minimizing androgenic effects on tissues like the prostate.[1] Its development has primarily focused on addressing conditions related to hypogonadism and muscle wasting.

### **Clinical Trial Data Summary**

The clinical development of **LY2452473** has included at least two key studies: a Phase I trial in healthy volunteers (NCT01275157) and a Phase II trial in men who have undergone radical prostatectomy for prostate cancer (NCT02499497).

## Phase II Clinical Trial (NCT02499497) in Prostate Cancer Survivors







This randomized, double-blind, placebo-controlled study evaluated the safety and efficacy of **LY2452473** in men with androgen deficiency following radical prostatectomy.[2][3] Participants received daily oral doses of 1 mg, 5 mg, or 15 mg of **LY2452473** or a placebo for 12 weeks.[3]

#### Key Findings:

- Body Composition: LY2452473 demonstrated a dose-dependent increase in whole-body and appendicular lean mass and a significant decrease in percent body fat compared to placebo.
   [2][3]
- Sexual Function and Physical Performance: The trial did not show significant improvements in sexual symptoms, including sexual activity, desire, or erectile function, nor in measures of physical performance when compared to the placebo group.[2][3]
- Safety Profile: The treatment was found to be safe and was not associated with prostatespecific antigen (PSA) recurrence.[2][3] Notably, in phase 1 studies, administration of OPK-88004 suppressed PSA in healthy men.[2]

Quantitative Outcomes from the Phase II Trial:



| Outcome<br>Measure                               | Placebo                                         | 1 mg<br>LY2452473 | 5 mg<br>LY2452473 | 15 mg<br>LY2452473 | p-value<br>(dose-<br>related<br>effect) |
|--------------------------------------------------|-------------------------------------------------|-------------------|-------------------|--------------------|-----------------------------------------|
| Change in<br>Whole-Body<br>Lean Mass             | -                                               | -                 | -                 | -                  | <0.001[2][3]                            |
| Change in<br>Appendicular<br>Lean Mass           | -                                               | -                 | -                 | -                  | <0.001[2][3]                            |
| Change in<br>Percent Body<br>Fat                 | -                                               | -                 | -                 | -                  | <0.001[2][3]                            |
| Change in<br>Sexual<br>Activity Score            | No significant difference among groups          | -                 | -                 | -                  | 0.73[2][3]                              |
| Change in Erectile Function Domain Score         | No significant<br>difference<br>among<br>groups | -                 | -                 | -                  | 0.73[2][3]                              |
| Change in<br>Sexual<br>Desire<br>Domain<br>Score | No significant<br>difference<br>among<br>groups | -                 | -                 | -                  | 0.73[2][3]                              |

Specific mean change values were not consistently reported across all sources.

## Phase I Clinical Trial (NCT01275157) in Healthy Volunteers



While detailed quantitative data from the Phase I study are not readily available in published literature, reports from scientific meetings indicate that **LY2452473** demonstrated anabolic effects in healthy volunteers. Key reported findings include significant increases in calf muscle area and lean body mass. The treatment was also associated with a dose-dependent decrease in high-density lipoprotein (HDL) cholesterol.

#### **Comparison with Alternative Therapies**

Direct head-to-head clinical trials comparing **LY2452473** with other SARMs or testosterone replacement therapy (TRT) are not available in the published literature. Therefore, an indirect comparison is presented based on findings from separate clinical trials of other agents.

#### **Testosterone Replacement Therapy (TRT)**

TRT is a standard treatment for hypogonadism and has been shown to improve muscle mass, bone density, and sexual function in androgen-deficient men. However, concerns remain regarding its potential risks, particularly in men with a history of prostate cancer.

| Feature                     | LY2452473 (based on NCT02499497)                            | Testosterone Replacement<br>Therapy (General<br>Findings)                                                              |
|-----------------------------|-------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|
| Efficacy on Muscle Mass     | Dose-dependent increase in lean body mass.[2][3]            | Generally effective in increasing muscle mass.                                                                         |
| Efficacy on Sexual Function | No significant improvement observed.[2][3]                  | Often improves libido and erectile function.                                                                           |
| Prostate Safety             | No PSA recurrence observed in prostate cancer survivors.[2] | Use is often contraindicated in men with a history of prostate cancer due to concerns about stimulating cancer growth. |
| Administration              | Oral.[3]                                                    | Various formulations (gels, injections, patches, pellets).                                                             |

#### Other Selective Androgen Receptor Modulators



Several other SARMs have been evaluated in clinical trials for various indications. For context, a brief comparison with Ostarine (MK-2866/Enobosarm), one of the more extensively studied SARMs, is provided.

| Feature                     | LY2452473 (OPK-88004)                                             | Ostarine (MK-<br>2866/Enobosarm)                                                          |  |
|-----------------------------|-------------------------------------------------------------------|-------------------------------------------------------------------------------------------|--|
| Primary Indications Studied | Hypogonadism, symptom management in prostate cancer survivors.[3] | Muscle wasting in cancer patients, stress urinary incontinence.                           |  |
| Effect on Lean Body Mass    | Demonstrated dose-dependent increases.[2][3]                      | Consistently shown to increase lean body mass in clinical trials.                         |  |
| Reported Side Effects       | Generally well-tolerated; dose-<br>dependent decrease in HDL.     | Generally well-tolerated;<br>transient elevations in liver<br>enzymes have been reported. |  |

# **Experimental Protocols Methodology of the Phase II Clinical Trial (NCT02499497)**

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.[2]
- Participants: 114 men aged 19 years and older who had undergone radical prostatectomy for low-grade, organ-localized prostate cancer, had an undetectable PSA (<0.1 ng/mL) for at least two years, and were experiencing symptoms of testosterone deficiency.[3]
- Intervention: Participants were randomized to receive a daily oral dose of placebo, 1 mg, 5 mg, or 15 mg of LY2452473 for 12 weeks.[3]
- Outcome Measures:
  - Primary Outcome: Change in sexual activity score as assessed by the Psychosexual Daily Questionnaire (PDQ).
  - Secondary Outcomes: Changes in sexual desire and erectile function (also assessed by the PDQ), body composition (measured by dual-energy X-ray absorptiometry - DXA),



muscle strength, physical function, mood, fatigue, and bone turnover markers.[3] Safety was monitored through regular assessment of adverse events and PSA levels.[3]

## Signaling Pathway and Experimental Workflow Androgen Receptor Signaling Pathway for SARMs

**LY2452473**, as a SARM, selectively binds to the androgen receptor (AR). In target tissues like muscle and bone, it acts as an agonist, initiating a cascade of events that lead to anabolic effects. In contrast, in tissues like the prostate, it is designed to have antagonistic or weaker agonistic effects, thereby minimizing unwanted androgenic outcomes.



Click to download full resolution via product page

Caption: Simplified signaling pathway of LY2452473.

### **Experimental Workflow of the NCT02499497 Trial**

The workflow for the Phase II clinical trial of **LY2452473** involved several key stages from patient screening to final data analysis.





Click to download full resolution via product page

Caption: Workflow of the NCT02499497 clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. OPKO Provides Update on the Development of OPK-88004, a Selective Androgen Receptor Modulator :: OPKO Health, Inc. (OPK) [opko.com]
- 2. A Selective Androgen Receptor Modulator (OPK-88004) in Prostate Cancer Survivors: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective Androgen Receptor Modulator (OPK-88004) in Prostate Cancer Survivors: A Randomized Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Review of LY2452473 (OPK-88004)
   Clinical Trial Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675633#literature-review-of-ly2452473-clinical-trial-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com